molecular formula C14H11NS B184216 4-(Benzylthio)benzonitrile CAS No. 150993-53-6

4-(Benzylthio)benzonitrile

Cat. No.: B184216
CAS No.: 150993-53-6
M. Wt: 225.31 g/mol
InChI Key: OSFPURHZZWDHNR-UHFFFAOYSA-N
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Description

4-(Benzylthio)benzonitrile is a benzonitrile derivative featuring a benzylthio (-S-CH₂C₆H₅) substituent at the para position of the aromatic ring. The compound combines the electron-withdrawing nitrile group with a sulfur-containing benzyl moiety, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science. Its structure enables participation in diverse reactions, such as nucleophilic substitutions and metal-catalyzed couplings, to generate bioactive or functional materials . Benzonitrile derivatives, including this compound, are pivotal in drug discovery due to their ability to modulate solubility, bioavailability, and target binding .

Properties

CAS No.

150993-53-6

Molecular Formula

C14H11NS

Molecular Weight

225.31 g/mol

IUPAC Name

4-benzylsulfanylbenzonitrile

InChI

InChI=1S/C14H11NS/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-9H,11H2

InChI Key

OSFPURHZZWDHNR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CSC2=CC=C(C=C2)C#N

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=C(C=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Name Substituent Key Properties/Applications Reference
4-(Benzylthio)benzonitrile -S-CH₂C₆H₅ (para) Intermediate in NSD2-PWWP1 inhibitors
4-(2,6-Dimethylphenylthio)benzonitrile -S-C₆H₃(CH₃)₂ (para) Solvent-free synthesis; improved yield
4-(2-Phenylthiazol-4-yl)benzonitrile -C₃H₂NS-C₆H₅ (para) Sortase A inhibition; antibacterial
4-[2-(3-Chlorophenyl)ethenyl]benzonitrile -CH=CH-C₆H₄Cl (para) Cytotoxicity against breast cancer
4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile -C≡C-C₃H₂NO-C₆H₅ (para) Nonlinear optics (βHRS = 45×10⁻³⁰ cm⁴·statvolt⁻¹)

Key Observations :

  • Electron-Withdrawing vs. Donor Groups: The benzylthio group in this compound provides moderate electron withdrawal, enhancing reactivity in cross-coupling reactions compared to electron-donating groups like dimethylamino in 4-(4-(dimethylamino)phenyl)thiophen-2-yl)benzonitrile (DMAT) .
  • Biological Activity : Thiazole-containing derivatives (e.g., 4-(2-phenylthiazol-4-yl)benzonitrile) exhibit stronger enzyme inhibition (e.g., Sortase A) due to the thiazole ring's ability to coordinate metal ions or form hydrogen bonds . In contrast, this compound derivatives are optimized for histone methyltransferase (NSD2-PWWP1) inhibition .

Table 2: Cytotoxicity and Enzyme Inhibition

Compound Target/Application IC₅₀/EC₅₀ Reference
This compound derivatives NSD2-PWWP1 (cancer epigenetics) 0.2–1.8 µM
4-[2-(3-Chlorophenyl)ethenyl]benzonitrile MCF-7 breast cancer cells 12.3 µM
TMC278/rilpivirine (4-cyano derivative) HIV reverse transcriptase 0.07 nM (viral inhibition)
3-Methoxy-4-nitrobenzonitrile Antibacterial (structure-activity studies) Not reported

Key Findings :

  • Potency : The benzylthio group in this compound derivatives contributes to sub-micromolar inhibition of NSD2-PWWP1, critical for cancer epigenetics modulation . Comparatively, triazole-linked derivatives (e.g., 1c in ) show moderate cytotoxicity (IC₅₀ ~12 µM) against MCF-7 cells, suggesting substituent-dependent efficacy .
  • Bioavailability: Amphiphilic derivatives like TMC278/rilpivirine (4-cyano group) exhibit high oral bioavailability due to balanced hydrophobic/hydrophilic interactions, a trait less pronounced in this compound .

Table 3: Nonlinear Optical (NLO) and Solvatochromic Properties

Compound NLO Property (βHRS) Solvatochromic Behavior Reference
This compound Not reported Likely moderate polarity sensitivity
4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile 45×10⁻³⁰ cm⁴·statvolt⁻¹ Strong solvatochromism in polar solvents
4-(4-Dimethylaminophenyl)thiophen-2-yl)benzonitrile (DMAT) Not reported Dual emission (TICT/RICT states)

Key Insights :

  • NLO Performance : Ethynyl-oxazole derivatives (e.g., from ) outperform this compound in NLO applications due to extended π-conjugation, enhancing hyperpolarizability .
  • Solvent Sensitivity : Thiophene-based derivatives (e.g., DMAT) exhibit twisted intramolecular charge transfer (TICT) states, enabling applications in polarity-sensitive probes .

Critical Analysis :

  • Efficiency : Suzuki-Miyaura coupling () offers versatility for this compound synthesis but requires transition metal catalysts. In contrast, solvent-free routes for diaryl sulfides (e.g., ) improve sustainability .
  • Purity Challenges: Thiazole-containing derivatives () require recrystallization for purity, whereas aminomethyl derivatives () achieve >95% purity via straightforward alkylation .

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